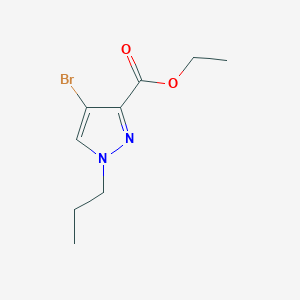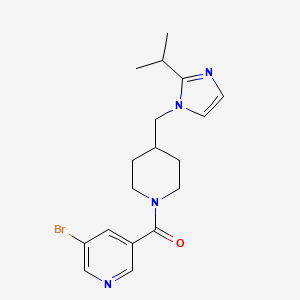
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an isoxazole ring, a thiadiazole ring, a carboxamide group, and a methoxyphenyl group. These groups are known to contribute to various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and thiadiazole rings, the introduction of the methoxyphenyl group, and the formation of the carboxamide group.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and includes an isoxazole ring attached to a thiadiazole ring via a methylene bridge. The isoxazole ring is further substituted with a methoxyphenyl group and the thiadiazole ring carries a carboxamide group .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions, while the isoxazole and thiadiazole rings could undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Applications in Antibiotic Development
The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its structural analogs are primarily explored for their potential applications in the development of new antibiotics and medicinal agents. One study discusses the synthesis of a related isomer used as a side-chain in the fourth generation of cephem antibiotics, highlighting its significance in enhancing the medicinal properties of antibiotics (Tatsuta et al., 1994).
Role in Cancer Treatment
Furthermore, derivatives of this compound have been studied for their cytotoxic properties against cancer cells. For instance, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, signifying its potential role in developing cancer treatment options (Hassan et al., 2014).
Contribution to Alzheimer's Disease Treatment
The compound's derivatives have also been implicated in the treatment of Alzheimer's disease. A study reports the development of 5-aroylindolyl-substituted hydroxamic acids, one of which showed promising results in inhibiting histone deacetylase, reducing phosphorylation and aggregation of tau proteins, and offering neuroprotective activity, suggesting a potential avenue for treating Alzheimer's disease (Lee et al., 2018).
Antidiabetic Potential
The antidiabetic potential of derivatives of this compound has also been studied. A research article describes the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their evaluation for in vitro antidiabetic activity, demonstrating the compound's relevance in diabetes research and treatment (Lalpara et al., 2021).
Photodynamic Therapy in Cancer
Additionally, derivatives of this compound have been synthesized and characterized for their photophysical and photochemical properties, with potential applications in photodynamic therapy for cancer treatment, reflecting the compound's versatility and significance in various therapeutic areas (Pişkin et al., 2020).
Antimicrobial Properties
There are also studies focused on the antimicrobial properties of derivatives of this compound, indicating its potential use in treating infections (Vinusha et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWPESDGMNTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

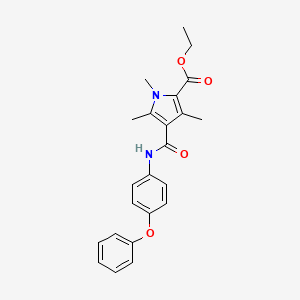
![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)

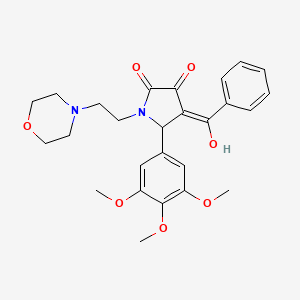
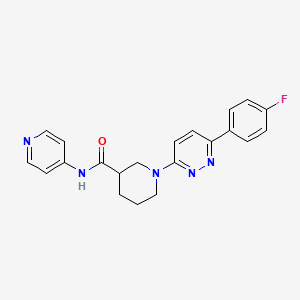
![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)
![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)

